Azo-isobutyronitrile

CAS No.: 764-28-3

Cat. No.: VC8135557

Molecular Formula: C8H12N4

Molecular Weight: 164.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 764-28-3 |

|---|---|

| Molecular Formula | C8H12N4 |

| Molecular Weight | 164.21 g/mol |

| IUPAC Name | 3-(2-cyanopropyldiazenyl)-2-methylpropanenitrile |

| Standard InChI | InChI=1S/C8H12N4/c1-7(3-9)5-11-12-6-8(2)4-10/h7-8H,5-6H2,1-2H3 |

| Standard InChI Key | FLZDRQXGVYVYSL-UHFFFAOYSA-N |

| SMILES | CC(CN=NCC(C)C#N)C#N |

| Canonical SMILES | CC(CN=NCC(C)C#N)C#N |

Introduction

Chemical Structure and Physical Properties

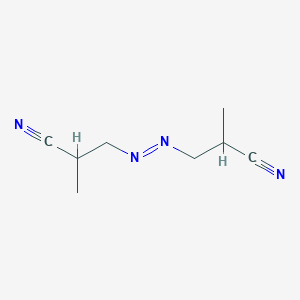

AIBN’s structure consists of two 2-methylpropionitrile groups connected by an azo (–N=N–) bond (Figure 1) . The molecule’s symmetry and electron-withdrawing cyano (–CN) groups stabilize the radicals formed during decomposition . Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 164.21 g/mol | |

| Melting point | 100–103°C (decomposition) | |

| Solubility | Soluble in alcohols, acetone | |

| Density | 1.11 g/cm³ | |

| CAS Number | 78-67-1 |

The compound’s insolubility in water and stability at room temperature make it suitable for storage and handling in industrial settings .

Synthesis and Manufacturing

AIBN is synthesized via the condensation of acetone cyanohydrin with hydrazine, followed by oxidation to form the azo bond . Industrial production prioritizes high purity (>98%) to ensure consistent radical generation during decomposition . The reaction mechanism involves:

-

Hydrazine Formation:

-

Oxidation:

Side products, such as unreacted hydrazine, are removed via recrystallization from ethanol .

Thermal Decomposition Mechanisms

AIBN decomposes unimolecularly at temperatures >40°C, producing nitrogen gas and two 2-cyano-2-propyl radicals :

Kinetic and Thermodynamic Insights

Density functional theory (DFT) studies reveal a two-bond dissociation pathway (Figure 2) :

Comparative analysis shows this pathway is favored over single-bond dissociation due to stabilization of radicals by –CN groups and the exothermic release of .

Hazardous Decomposition

Under confinement or excessive heat (>200°C), AIBN undergoes explosive decomposition :

Industrial and Research Applications

Polymerization Initiator

AIBN initiates free-radical polymerization of vinyl monomers (e.g., styrene, acrylates) :

Applications include synthetic rubber, adhesives, and acrylic fibers .

Solid-State Autoxidation Studies

AIBN accelerates oxidation in pharmaceuticals under high-pressure oxygen (e.g., RapidOxy®), though challenges like sublimation and pellet disintegration limit reproducibility . Key findings:

-

Degradation Products: Dehydrogenated derivatives (e.g., droperidol impurity-C)

-

Radical Transfer: Pre-milled PVP-K60 enhances radical diffusion in solids

| Parameter | Rating | Description |

|---|---|---|

| Health Hazard | 3 | Severe irritation, possible toxicity |

| Flammability | 3 | Ignites readily |

| Instability | 3 | Explosive decomposition under heat |

Exposure Limits

-

PAC-1: 0.3 mg/m³

-

PAC-2: 3.3 mg/m³

-

PAC-3: 20 mg/m³

Storage below 20°C in ventilated areas is critical to prevent accidental decomposition .

Recent Advances and Future Directions

Controlled Radical Polymerization

Modifications to AIBN’s structure (e.g., V-70, V-59) enable low-temperature initiation (30–67°C), expanding its use in temperature-sensitive systems .

Computational Modeling

DFT and molecular dynamics simulations optimize decomposition pathways for safer industrial applications .

Environmental Impact

Studies focus on recycling AIBN-derived radicals in green chemistry, though challenges persist in minimizing HCN byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume